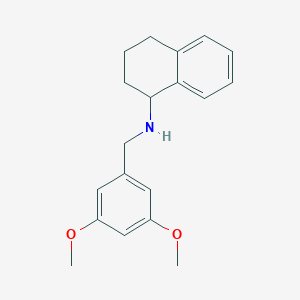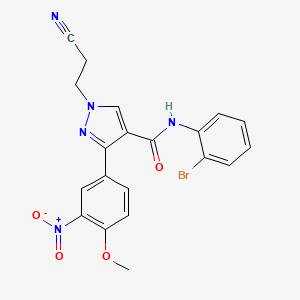![molecular formula C17H28OS B4926893 1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene is a chemical compound that belongs to the family of benzene derivatives. It is commonly referred to as IBTB and is widely used in scientific research.
Mechanism of Action
IBTB works by undergoing a redox reaction with ROS, leading to the formation of a fluorescent product. The fluorescence intensity is directly proportional to the concentration of ROS present, which allows for the quantitative measurement of ROS levels in biological samples.
Biochemical and Physiological Effects:
IBTB has been shown to have no significant biochemical or physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes.
Advantages and Limitations for Lab Experiments
The main advantage of IBTB is its high sensitivity and selectivity towards ROS detection. It can detect ROS levels as low as nanomolar concentrations, making it a valuable tool for studying oxidative stress-related diseases. However, IBTB has some limitations, including its limited stability in aqueous solutions, which can affect its fluorescence intensity. Additionally, IBTB has a relatively short half-life, which limits its use in long-term studies.
Future Directions
There are several future directions for IBTB research. One area of interest is the development of more stable and long-lasting IBTB derivatives that can be used in long-term studies. Another area of interest is the use of IBTB in the development of new therapies for oxidative stress-related diseases. Additionally, IBTB can be used in the development of new diagnostic tools for the early detection of oxidative stress-related diseases.
Synthesis Methods
The synthesis of IBTB involves the reaction of 4-bromobutyl isopropyl sulfide with 1-tert-butyl-4-hydroxybenzene in the presence of a base. The reaction product is then subjected to further reactions to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for industrial applications.
Scientific Research Applications
IBTB is widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling, host defense, and apoptosis. The ability of IBTB to detect ROS makes it an invaluable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
1-tert-butyl-4-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28OS/c1-14(2)19-13-7-6-12-18-16-10-8-15(9-11-16)17(3,4)5/h8-11,14H,6-7,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDGJHZCXCUEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-4-(4-propan-2-ylsulfanylbutoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4926811.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926817.png)

![1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4926845.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)

![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)
